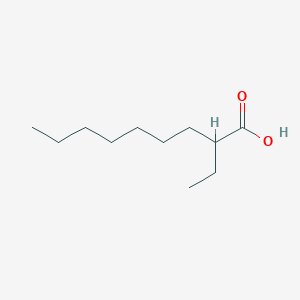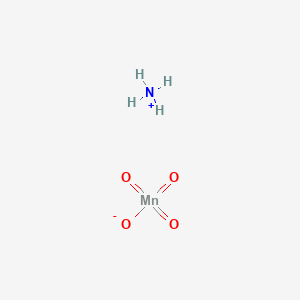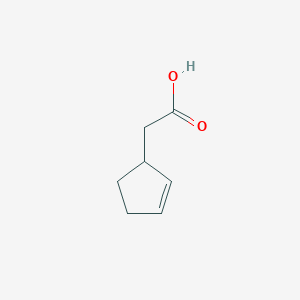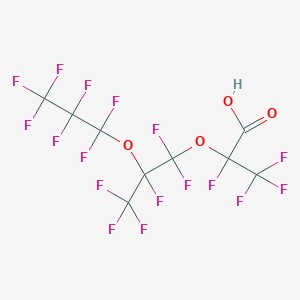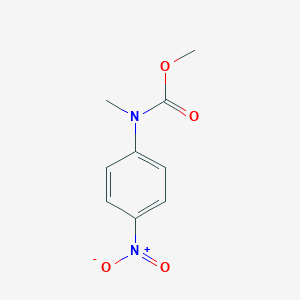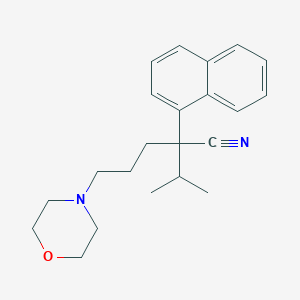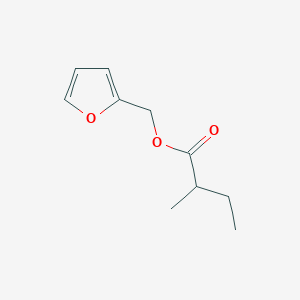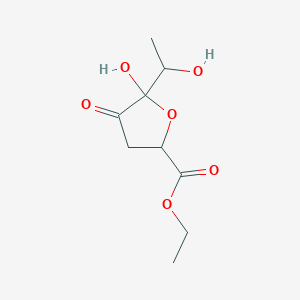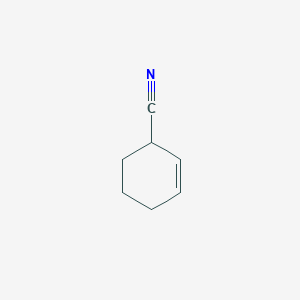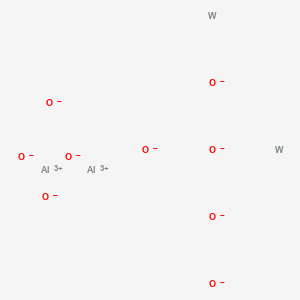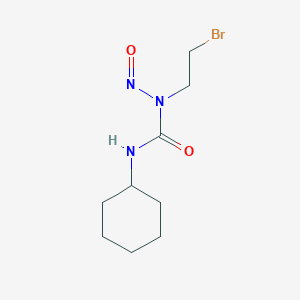
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea (BCNU) is a chemical compound that has been widely used in scientific research due to its potential to inhibit the growth of cancer cells. BCNU belongs to the class of nitrosourea compounds, which are known for their alkylating properties.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea involves its ability to alkylate DNA, leading to the formation of cross-links between DNA strands. This results in the inhibition of DNA replication and cell division, ultimately leading to cell death. 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea also has the ability to induce apoptosis, which is a programmed cell death process.
Biochemische Und Physiologische Effekte
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea has been shown to have both biochemical and physiological effects. It can cause DNA damage, leading to the activation of DNA repair mechanisms. 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea can also induce oxidative stress, leading to the production of reactive oxygen species. In addition, 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea can affect the expression of various genes involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying cancer biology. 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea is also relatively easy to synthesize and has a long shelf life. However, 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea can be toxic to normal cells, which can limit its use in certain experiments. In addition, 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea can be unstable in solution, which can affect its efficacy.
Zukünftige Richtungen
There are several future directions for the use of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea in scientific research. One area of focus is the development of new formulations of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea that can improve its stability and efficacy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea. In addition, there is a need for further studies to understand the long-term effects of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea on normal cells and tissues. Finally, there is a need for clinical trials to evaluate the efficacy of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea in combination with other chemotherapy drugs for the treatment of cancer.
Synthesemethoden
The synthesis of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea involves the reaction of cyclohexylamine with 2-bromoethyl isocyanate, followed by the addition of sodium nitrite. The resulting compound is then treated with hydrochloric acid to produce 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea. The purity of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea can be improved by recrystallization from methanol.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea has been extensively used in scientific research to study its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including brain tumors, lymphomas, and melanomas. 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea has also been used in combination with other chemotherapy drugs to enhance their efficacy.
Eigenschaften
CAS-Nummer |
13907-72-7 |
|---|---|
Produktname |
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea |
Molekularformel |
C9H16BrN3O2 |
Molekulargewicht |
278.15 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-3-cyclohexyl-1-nitrosourea |
InChI |
InChI=1S/C9H16BrN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14) |
InChI-Schlüssel |
DEXQOZBXZOOXKW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)N(CCBr)N=O |
Kanonische SMILES |
C1CCC(CC1)NC(=O)N(CCBr)N=O |
Andere CAS-Nummern |
13907-72-7 |
Synonyme |
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)

